2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzene ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved through a condensation reaction between 2-bromopyridine and thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The next step involves the reaction of the pyridine intermediate with 2,6-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the synthesis. Additionally, solvent recycling and the use of greener reagents may be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzene ring.
Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the protein’s function.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.
2,6-dichloro-N-((2-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
2,6-dichloro-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Contains an additional pyridine ring, which may enhance its binding affinity to certain targets.
Uniqueness
The presence of both the thiophene and pyridine rings in 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide provides a unique combination of electronic properties and steric effects, which can enhance its reactivity and specificity in various applications. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2,6-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c17-13-4-1-5-14(18)16(13)24(21,22)20-9-11-3-2-7-19-15(11)12-6-8-23-10-12/h1-8,10,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVHVOZDKFOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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